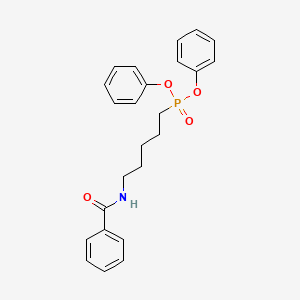
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol is an organic compound with a complex structure that includes methoxy, nitro, and phenol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methoxy-6-nitrophenol with 2,2-dimethoxypropane in the presence of an acid catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The dimethoxypropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(2,2-Dimethoxypropyl)-2-methoxy-6-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Hydrolysis: 4-(2-Hydroxypropyl)-2-methoxy-6-nitrophenol.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the methoxy and phenol groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect various molecular targets and pathways, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2-Dimethoxypropyl)-2-methoxyphenol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Methoxy-6-nitrophenol: Lacks the dimethoxypropyl group, affecting its solubility and interaction with other molecules.
4-(2,2-Dimethoxypropyl)-2-nitrophenol:
Uniqueness
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90176-92-4 |
|---|---|
Fórmula molecular |
C12H17NO6 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
4-(2,2-dimethoxypropyl)-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C12H17NO6/c1-12(18-3,19-4)7-8-5-9(13(15)16)11(14)10(6-8)17-2/h5-6,14H,7H2,1-4H3 |
Clave InChI |
KMJKXLTZLSTDAP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


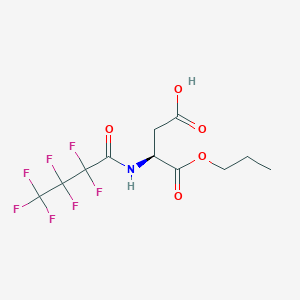
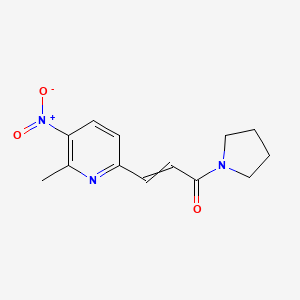
![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
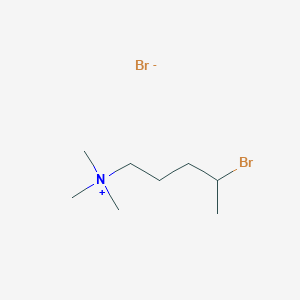
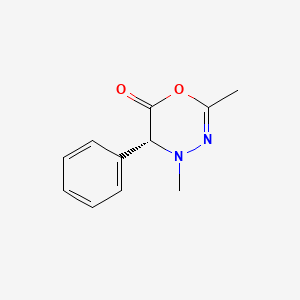



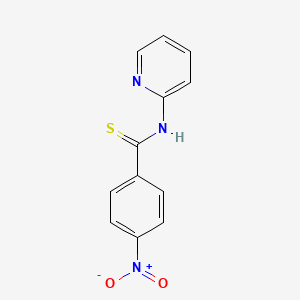
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)

